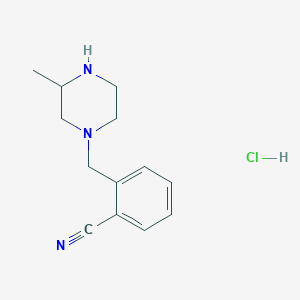

2-((3-Methylpiperazin-1-yl)methyl)benzonitrile hydrochloride

Description

Properties

IUPAC Name |

2-[(3-methylpiperazin-1-yl)methyl]benzonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3.ClH/c1-11-9-16(7-6-15-11)10-13-5-3-2-4-12(13)8-14;/h2-5,11,15H,6-7,9-10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNNCMIBBEMTJRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)CC2=CC=CC=C2C#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353984-20-9 | |

| Record name | Benzonitrile, 2-[(3-methyl-1-piperazinyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353984-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Methylpiperazin-1-yl)methyl)benzonitrile hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . This process involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((3-Methylpiperazin-1-yl)methyl)benzonitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

2-((3-Methylpiperazin-1-yl)methyl)benzonitrile hydrochloride has a wide range of applications in scientific research . It is used in:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of biological pathways and interactions.

Medicine: As a potential therapeutic agent or in the development of new drugs.

Industry: In the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-((3-Methylpiperazin-1-yl)methyl)benzonitrile hydrochloride involves its interaction with specific molecular targets and pathways . The exact targets and pathways depend on the context of its use, such as in biological or chemical research. Generally, it may act by binding to specific receptors or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Variants

2-((2-Methylpiperazin-1-yl)methyl)benzonitrile Hydrochloride

- CAS No.: 1353972-43-6

- Molecular Formula : C₁₃H₁₈ClN₃

- Key Difference : Methyl group at the 2-position of the piperazine ring.

- This could affect binding affinity to target receptors and metabolic stability .

2-(4-Methylpiperazin-1-yl)benzonitrile Hydrochloride

Core Structure Modifications

2-(4-Methylpiperazin-1-yl)propanenitrile Hydrochloride

- CAS No.: 1221725-29-6

- Molecular Formula : C₈H₁₆ClN₃

- Key Difference : Propionitrile backbone instead of benzonitrile.

- The smaller size may improve aqueous solubility (MW = 189.69 g/mol) but reduce target specificity .

2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile Hydrochloride

- CAS No.: 1296224-75-3

- Molecular Formula : C₁₃H₁₈ClN₃

- Key Difference: Piperidine ring with an aminomethyl substituent instead of methylpiperazine.

- Impact: Piperidine’s reduced basicity compared to piperazine may lower solubility in acidic environments.

Biological Activity

The compound 2-((3-Methylpiperazin-1-yl)methyl)benzonitrile hydrochloride is a member of the benzonitrile class, which has gained attention for its potential biological activities. This article presents a detailed examination of its biological activity, including synthesis, mechanism of action, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a piperazine ring, which is known for its versatility in medicinal chemistry, often enhancing the pharmacological profile of compounds.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in signaling pathways. The piperazine moiety is known to enhance binding affinity and selectivity towards specific targets.

Antiviral Activity

A study focused on derivatives of similar compounds indicated that modifications around the piperazine structure could significantly enhance antiviral properties. For instance, derivatives exhibited potent anti-hepatitis C virus (HCV) activity, with some compounds showing effectiveness at low nanomolar concentrations. These findings suggest that the structural features of this compound may also confer similar antiviral potential .

Inhibition Studies

Inhibitory effects on protein interactions have been documented. For example, compounds related to benzonitrile derivatives demonstrated inhibition of PD-1/PD-L1 interactions, which are critical in cancer immunotherapy. The IC50 values reported for these interactions were promising, indicating potential applications in oncology .

Case Study 1: Antiviral Efficacy

In a comparative study of piperazine derivatives, this compound was evaluated alongside other compounds. It was noted that certain modifications led to enhanced efficacy against viral entry mechanisms . The pharmacokinetic profiles suggested good oral bioavailability and prolonged plasma half-life in animal models.

Case Study 2: Anticancer Properties

Research into related compounds has shown that structural modifications can lead to significant anticancer activity. For instance, a series of benzonitrile derivatives were synthesized and screened for their ability to inhibit cancer cell proliferation. The results indicated that some derivatives had IC50 values in the low micromolar range against various cancer cell lines .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 2-((3-Methylpiperazin-1-yl)methyl)benzonitrile hydrochloride, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, reacting 2-(bromomethyl)benzonitrile with 3-methylpiperazine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) at 60–80°C for 12–24 hours. Catalysts like K₂CO₃ or DIEA can enhance yield . Optimization involves varying solvents (DMF vs. acetonitrile), temperature gradients, and stoichiometric ratios of reactants. Post-synthesis purification via recrystallization (using ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH) is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be observed?

- Methodology :

- ¹H/¹³C NMR : Look for benzonitrile aromatic protons (δ 7.5–8.0 ppm), methylene bridge (CH₂, δ ~3.8–4.2 ppm), and 3-methylpiperazine signals (N-CH₃ at δ ~2.3 ppm; piperazine ring protons at δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : Expect a molecular ion peak at m/z 237.73 (M+H⁺) with fragmentation patterns indicating loss of HCl or methyl groups .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/0.1% TFA in water (70:30) to assess purity (>95%) .

Q. What storage conditions are recommended to maintain the stability of this compound?

- Methodology : Store in airtight, light-resistant containers at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis or oxidation. Regular stability testing via HPLC every 6 months is advised .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data observed during intermediate synthesis?

- Methodology : Contradictions in NMR peaks (e.g., unexpected splitting or shifts) may arise from residual solvents, tautomerism, or diastereomeric impurities. Use deuterated solvents (DMSO-d⁶ or CDCl₃) for clarity, and perform 2D NMR (COSY, HSQC) to assign ambiguous signals. Cross-validate with LC-MS to rule out impurities .

Q. What strategies mitigate by-product formation during synthesis?

- Methodology : Common by-products include unreacted 3-methylpiperazine or over-alkylated derivatives. Strategies:

- Stoichiometric control : Limit excess alkylating agent (1.1–1.2 equiv.).

- Temperature modulation : Lower reaction temperature (50–60°C) to reduce side reactions.

- Purification : Use preparative HPLC with a gradient elution (5–95% acetonitrile in 0.1% formic acid) to isolate the target compound .

Q. How does the methyl group on the piperazine ring influence physicochemical properties compared to non-methylated analogs?

- Methodology : The methyl group enhances lipophilicity (logP increase by ~0.5 units), affecting solubility and membrane permeability. Assess via:

- LogP determination : Shake-flask method (octanol/water partition).

- Solubility assay : Measure in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF).

- Permeability : Caco-2 cell monolayer model .

Q. What in vitro assays are suitable for evaluating bioactivity, and how should controls be designed?

- Methodology : For receptor-binding studies (e.g., serotonin/dopamine receptors):

- Radioligand binding assays : Use [³H]-labeled ligands (e.g., [³H]spiperone for 5-HT₂A) with HEK293 cells expressing target receptors. Include controls:

- Negative : Vehicle (DMSO <0.1%).

- Positive : Known agonists/antagonists (e.g., ketanserin for 5-HT₂A).

- Dose-response curves : Test 10⁻¹²–10⁻⁴ M concentrations to calculate IC₅₀/EC₅₀ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.